

Preliminary Efficacy of BMS-933043 (BMS-986118): A Technical Overview

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Compound of Interest

Compound Name: BMS-933043

Cat. No.: B15621133

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This technical guide provides an in-depth analysis of the preliminary efficacy of **BMS-933043**, also known as BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data

BMS-986118 has demonstrated significant potential as a therapeutic agent for type 2 diabetes through its dual mechanism of action: promoting glucose-dependent insulin secretion and stimulating the release of glucagon-like peptide-1 (GLP-1).^[1] Preclinical studies have consistently shown its robust effects on glycemic control.

In Vitro Potency

BMS-986118 exhibits potent agonist activity at the GPR40 receptor across multiple species. The half-maximal effective concentration (EC₅₀) values from inositol monophosphate (IP1) accumulation assays, a measure of Gq signaling activation, are summarized below.

Species	EC50 (nM)
Human	9
Mouse	4.1
Rat	8.6
Reference: TAK-875	
Human	6.6
Mouse	6.5
Rat	10.4
Data sourced from an IP1 assay, a common method to quantify the activation of Gq-coupled receptors like GPR40. [2]	

Furthermore, another in vitro study reported a potent EC50 of 0.07 μ M for BMS-986118.[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vivo Efficacy

In vivo studies in rodent models of type 2 diabetes have demonstrated the significant glucose-lowering effects of BMS-986118.

Animal Model	Dosing	Key Findings
Zucker Diabetic Fatty (ZDF) Rats	1-15 mg/kg	Potent 2.5% decrease in hemoglobin A1c (HbA1c) levels with preserved beta-cell insulin response. [2]
Rats	1 and 3 mg/kg	Increased levels of active GLP-1. [2]
Rats	0.3 mg/kg (in combination with a DPP-4 inhibitor)	Synergistic effect with dipeptidyl peptidase-4 (DPP-4) inhibitors at doses inactive in monotherapy. [2]

Pharmacokinetic Profile

BMS-986118 has shown favorable pharmacokinetic properties in several preclinical species, indicating good oral bioavailability and half-life.

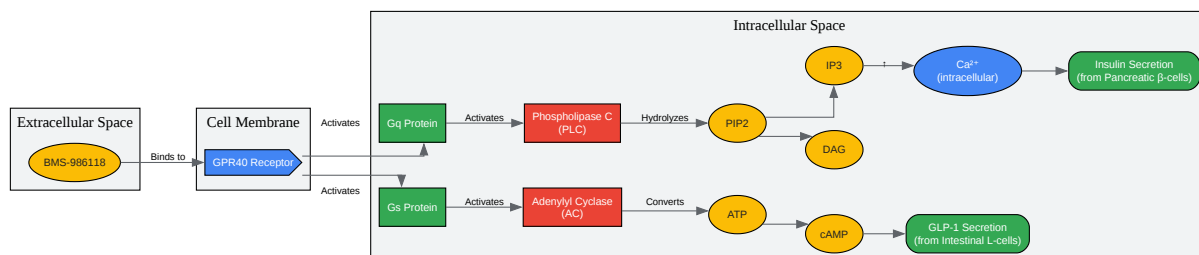
Species	Oral Bioavailability (%)	Half-life (hours)
Mice	100	3.1
Rats	47	4.0
Dogs	62	5.2
Monkeys	61	13

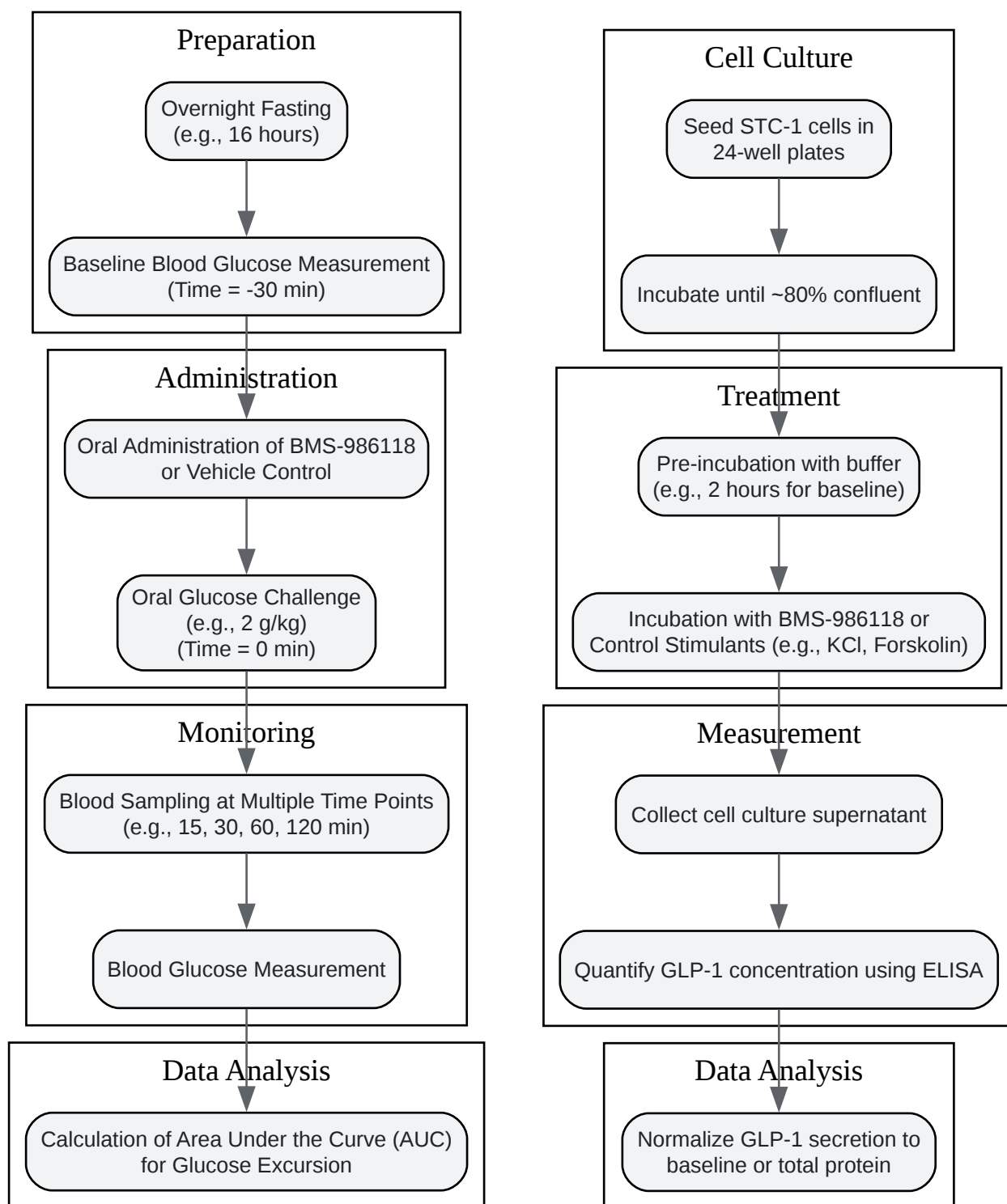
These pharmacokinetic parameters support the potential for oral administration of BMS-986118.[\[2\]](#)

Signaling Pathway and Experimental Workflows

GPR40 Signaling Pathway

BMS-986118 acts as an agonist at the GPR40 receptor, which is primarily expressed on pancreatic β -cells and intestinal L-cells. The activation of GPR40 initiates a dual signaling cascade through both Gq and Gs proteins. The Gq pathway activation leads to an increase in intracellular calcium, which potentiates glucose-stimulated insulin secretion from pancreatic β -cells. The Gs pathway, on the other hand, stimulates the production of cyclic AMP (cAMP), leading to the secretion of GLP-1 from intestinal L-cells. This dual action provides a powerful mechanism for improving glycemic control.





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